molecular formula C12H13NOS B2640312 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol CAS No. 2379945-41-0

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol

Cat. No. B2640312
CAS RN: 2379945-41-0
M. Wt: 219.3
InChI Key: FXKWSQSLUPJGKA-UHFFFAOYSA-N
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Description

Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . The molecule is bifunctional, containing both a primary amine and a primary alcohol . Ethanolamine is a colorless, viscous liquid with an odor reminiscent of ammonia .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .


Physical And Chemical Properties Analysis

Ethanolamine, a related compound, is a viscous colorless liquid with an unpleasant ammonia-like odor . It has a molar mass of 61.084 g·mol−1, a density of 1.0117 g/cm3, a melting point of 10.3 °C, and a boiling point of 170 °C .

Scientific Research Applications

Conclusion

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, with its intriguing structure, holds immense potential across various scientific domains. Researchers continue to explore its applications, aiming to unlock novel therapeutic agents and innovative materials. If you’d like further details or have additional questions, feel free to ask! 🌟

Safety and Hazards

Ethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . They are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

properties

IUPAC Name

2-amino-1-(4-thiophen-3-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-7-12(14)10-3-1-9(2-4-10)11-5-6-15-8-11/h1-6,8,12,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKWSQSLUPJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(thiophen-3-yl)phenyl]ethan-1-ol

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